2-Amino-5-bromobenzoic acid (CAS: 5794-88-7), also known as 5-bromoanthranilic acid, is a bifunctional halogenated aromatic building block widely utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials [1]. Featuring an amino group, a carboxylic acid, and a reactive bromine atom at the 5-position, it serves as a premier precursor for constructing functionalized quinazolinones, benzoxazinones, and benzodiazepines [2]. In procurement contexts, its primary value lies in the strategic placement of the bromine atom, which remains stable during initial ring-closing condensation reactions but serves as a highly reactive handle for subsequent palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira, and Buchwald-Hartwig) [2]. This makes it a superior choice for combinatorial library generation compared to non-halogenated or chlorinated analogs.
Substituting 2-amino-5-bromobenzoic acid with its closest analogs fundamentally alters downstream processability and yield. Unsubstituted anthranilic acid lacks the halogen handle entirely, preventing late-stage diversification of the resulting heterocyclic core. While 5-chloroanthranilic acid is cheaper, the C-Cl bond is significantly less reactive in standard cross-coupling reactions, often necessitating harsh conditions, extended reaction times, or expensive specialized palladium ligands (e.g., S-Phos or XPhos) to achieve acceptable yields [1]. Conversely, 5-iodoanthranilic acid is overly reactive; it is prone to dehalogenation, catalyst poisoning, and the formation of higher-order oligomers during solid-phase synthesis [2]. Consequently, the 5-bromo variant provides the optimal thermodynamic balance—stable enough for robust cyclization, yet reactive enough for efficient, high-yielding functionalization.
In the palladium-catalyzed synthesis of 2-aminobenzoxazinones via aerobic oxidative coupling with isocyanides, 2-amino-5-bromobenzoic acid demonstrates significantly higher reactivity and stability than other halogenated analogs [1]. While 5-bromoanthranilic acid achieves an 82% product yield, the 5-chloroanthranilic acid analog yields only 67% under identical conditions [1]. Furthermore, substitution with an iodine atom (5-iodoanthranilic acid) leads to reaction failure, affording only trace amounts of the desired product due to incompatible reactivity [1].
| Evidence Dimension | Isolated product yield in Pd-catalyzed aerobic oxidative coupling |
| Target Compound Data | 82% yield (5-bromoanthranilic acid) |
| Comparator Or Baseline | 67% yield (5-chloroanthranilic acid); Trace amounts (5-iodoanthranilic acid) |
| Quantified Difference | 15% absolute yield increase over the chloro-analog and prevention of reaction failure compared to the iodo-analog. |
| Conditions | Pd(OAc)2 catalyst (5-10 mol %), tert-butyl isocyanide, 75 °C, O2 atmosphere (1 atm). |
Procurement of the 5-bromo derivative ensures high-yielding scale-up for benzoxazinone precursors while avoiding the catalyst deactivation or side reactions seen with iodo- or chloro-analogs.
For the solid-phase synthesis of 1,4-benzodiazepine-2,5-dione libraries, the choice of halogenated anthranilic acid is critical for downstream Suzuki cross-coupling [1]. 2-Amino-5-bromobenzoic acid successfully undergoes acylation and subsequent cross-coupling to yield clean benzodiazepine products with minimal side reactions [1]. In contrast, utilizing 5-iodoanthranilic acid results in product contamination with 15–20% higher-order oligomers, and 5-acetamidoanthranilic acid yields exclusively oligomeric waste, rendering them unsuitable for automated library generation [1].
| Evidence Dimension | Product purity and oligomerization rate during solid-phase synthesis |
| Target Compound Data | Clean product formation suitable for direct Suzuki coupling |
| Comparator Or Baseline | 15–20% oligomer contamination (5-iodoanthranilic acid); 100% oligomerization (5-acetamidoanthranilic acid) |
| Quantified Difference | Elimination of 15-20% oligomeric contamination associated with the iodo-analog. |
| Conditions | Solid-phase acylation followed by Pd-catalyzed Suzuki cross-coupling on resin. |
Selecting the 5-bromo compound maximizes library purity and minimizes costly chromatographic purification steps in automated combinatorial drug discovery.
When synthesizing multi-substituted quinazolin-4(3H)-ones, the 5-bromo substituent of 2-amino-5-bromobenzoic acid provides an optimal balance of stability during the initial cyclization and reactivity for subsequent functionalization [1]. Compared to 5-chloroanthranilic acid, which exhibits sluggish reactivity in standard Suzuki-Miyaura couplings and often requires specialized, expensive ligands or higher temperatures, the 5-bromo-derived quinazolinones readily undergo Pd-catalyzed cross-coupling with aryl boronic acids in high yields (typically >75-80%) using standard, cost-effective catalysts like Pd(PPh3)4 or Pd(dppf)Cl2 [1].
| Evidence Dimension | Cross-coupling reactivity and catalyst dependency |
| Target Compound Data | High yields (>75%) using standard, low-cost Pd catalysts |
| Comparator Or Baseline | 5-chloroanthranilic acid (requires specialized ligands or forcing conditions for viable yields) |
| Quantified Difference | Enables the use of standard catalytic conditions, avoiding the cost and optimization time associated with activating C-Cl bonds. |
| Conditions | Suzuki-Miyaura cross-coupling of 6-halogenated quinazolinones with aryl boronic acids. |
Buyers synthesizing diverse quinazolinone libraries should procure the 5-bromo building block to ensure broad compatibility with standard, cost-effective cross-coupling protocols.
Due to its resistance to oligomerization compared to iodo-analogs and its superior cross-coupling reactivity compared to chloro-analogs, 2-amino-5-bromobenzoic acid is the preferred building block for solid-phase combinatorial chemistry[1]. It allows for robust on-resin cyclization followed by diverse late-stage functionalization via Suzuki or Buchwald-Hartwig couplings.
In the synthesis of 2-aminobenzoxazinones, 2-amino-5-bromobenzoic acid provides exceptionally high yields (up to 90% on scale-up) under palladium-catalyzed aerobic oxidative coupling conditions[2]. It is the optimal choice for manufacturers looking to avoid the trace yields and catalyst poisoning associated with iodo- or hydroxyl-substituted anthranilic acids.
For medicinal chemistry programs targeting kinase inhibitors or antimicrobial agents based on the quinazoline core, this compound serves as the ideal starting material[3]. The 5-bromo position translates to a 6-bromoquinazolinone, which acts as a highly efficient electrophile for introducing diverse aryl, alkyl, or amine substituents, streamlining the hit-to-lead optimization process.
Acute Toxic;Irritant